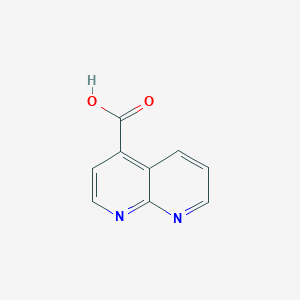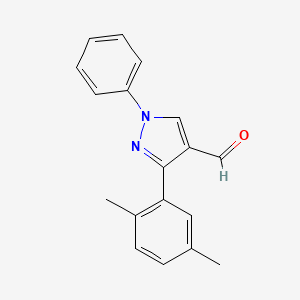
1,8-Naphthyridine-4-carboxylic acid
Descripción general
Descripción
“1,8-Naphthyridine-4-carboxylic acid” is a compound with the CAS Number: 99066-71-4 . It is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 . This compound is a part of the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-Naphthyridine derivatives has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The molecular structure of “1,8-Naphthyridine-4-carboxylic acid” is represented by the InChI Code: 1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H, (H,12,13) . The molecular weight of this compound is 174.16 .
Chemical Reactions Analysis
The chemical reactivity of 1,8-Naphthyridine derivatives has been explored in various studies. These compounds have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Physical And Chemical Properties Analysis
The physical form of “1,8-Naphthyridine-4-carboxylic acid” is solid . More detailed physical and chemical properties are not directly available from the search results.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- 1,8-Naphthyridines, including 1,8-Naphthyridine-4-carboxylic acid, have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
- They are used in the treatment of bacterial infections . For example, Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
- Carboxylic acids with 1,8-naphthyridine moiety are well reported as antibacterial agents .
-
Materials Science
- This class of heterocycles finds use as components of light-emitting diodes , dye-sensitized solar cells , and molecular sensors .
- They also exhibit excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yield , which make them suitable for blue organic light-emitting diodes (OLEDs) .
-
Coordination Chemistry
-
Neurological Disorders
-
Synthetic Methodologies
- The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
-
Organic Synthesis
- Carboxylic acids, including 1,8-Naphthyridine-4-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
-
Antimicrobial and Antiviral Activities
-
Anti-inflammatory and Analgesic Activities
-
Antidepressant and Antipsychotic Activities
-
Antioxidant Activities
-
Antihypertensive and Antimalarial Activities
-
Pesticides
Safety And Hazards
Direcciones Futuras
The development of methods for the synthesis of 1,8-Naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability of these compounds in medicinal chemistry and materials science suggests promising future directions for research and development .
Propiedades
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQPVOQXXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355926 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-4-carboxylic acid | |
CAS RN |
99066-71-4 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)



![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)



